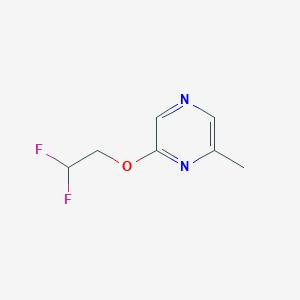

2-(2,2-Difluoroethoxy)-6-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)-6-methylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-5-2-10-3-7(11-5)12-4-6(8)9/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWRSSYGFKBLTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,2 Difluoroethoxy 6 Methylpyrazine and Analogues

Retrosynthetic Analysis of the Pyrazine (B50134) Core with Difluoroethoxy Substitution

A retrosynthetic approach to 2-(2,2-Difluoroethoxy)-6-methylpyrazine involves strategically disconnecting the target molecule into simpler, commercially available, or easily synthesizable precursors. The primary disconnections involve the C-O bond of the ether and the C-N bonds forming the pyrazine ring. This analysis guides the selection of appropriate forward synthetic strategies for assembling the pyrazine core and subsequently installing the desired substituents.

The construction of the central pyrazine ring is a critical step. Various methods have been developed, with condensation and ring closure reactions being among the most fundamental and widely employed. researchgate.net

The most classical and straightforward route to the pyrazine skeleton involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane derivative. researchgate.nettandfonline.com This reaction typically proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.net

The general mechanism involves the nucleophilic attack of the amino groups on the carbonyl carbons to form a diimine intermediate, which then cyclizes. A final oxidation step, often employing reagents like copper (II) oxide or manganese oxide, yields the stable aromatic pyrazine. researchgate.net The versatility of this method lies in the ability to use substituted dicarbonyls and diamines to introduce various functionalities directly onto the pyrazine core. tandfonline.com

| 1,2-Dicarbonyl Precursor | 1,2-Diamine Precursor | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Glyoxal | Ethylenediamine (B42938) | Condensation followed by oxidation (e.g., MnO2) | Unsubstituted Pyrazine | researchgate.nettandfonline.com |

| Methylglyoxal | Ethylenediamine | Condensation, oxidation | Methylpyrazine | tandfonline.com |

| 1,2-Diketones | 1,2-Diamines | Direct condensation, often catalyzed | Substituted Pyrazines | tandfonline.com |

Beyond the classical condensation, other ring closure strategies offer alternative pathways to pyrazine derivatives. One such method involves the cyclization of acyclic precursors that already contain the necessary atoms for the ring. For instance, Ohtsuka et al. reported a route involving the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor, which can then be aromatized. researchgate.net Another approach is the dehydrogenation of piperazines, which can be achieved using various catalysts, including palladium, to yield the corresponding pyrazines. tandfonline.com More recent developments include acceptorless dehydrogenative coupling routes catalyzed by manganese pincer complexes, which can form pyrazines from β-amino alcohols. nih.gov These methods provide alternative entries into the pyrazine system, sometimes under milder conditions or with different functional group tolerance compared to traditional condensation reactions. tandfonline.com

The methyl group on the target molecule can be introduced in two primary ways: by using a methylated precursor during the ring formation or by adding it to a pre-formed pyrazine ring.

Using substituted precursors is a common strategy. For example, the condensation reaction between a 1,2-diamine and a methyl-substituted 1,2-dicarbonyl compound, such as methylglyoxal, directly yields a methylpyrazine. tandfonline.com Similarly, 2-methylpyrazine (B48319) can be prepared from the reaction of ethylenediamine and propylene (B89431) glycol using catalytic systems like copper-chromium. tandfonline.com

Alternatively, the methyl group can be installed on an existing pyrazine core. A notable method is the palladium-catalyzed cross-coupling reaction. Ohta et al. demonstrated the successful methylation of chloropyrazines using trimethylaluminum (B3029685) in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst. This approach provides satisfactory yields for introducing a methyl group onto a pre-functionalized pyrazine ring. semanticscholar.org

| Method | Precursor(s) | Reagent/Catalyst | Description | Reference |

|---|---|---|---|---|

| Substituted Precursor Synthesis | Ethylenediamine and propylene glycol | Copper-chromium catalyst | Direct synthesis of 2-methylpyrazine via condensation. | tandfonline.com |

| Cross-Coupling Reaction | Chloropyrazine | Trimethylaluminum / Pd(PPh3)4 | Post-synthesis methylation of a halogenated pyrazine core. | semanticscholar.org |

Strategies for Pyrazine Ring Formation

Installation of the 2,2-Difluoroethoxy Group

The introduction of the 2,2-difluoroethoxy moiety is a key step in the synthesis of the target compound. This is typically achieved after the formation of the pyrazine ring, often through a nucleophilic aromatic substitution reaction on a suitably activated pyrazine derivative.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings, such as pyrazine. nih.govnih.gov The reaction involves the addition of a nucleophile to the ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.gov For the synthesis of this compound, a precursor such as 2-chloro-6-methylpyrazine (B130241) serves as the electrophile.

The nucleophile, the 2,2-difluoroethoxide anion, is generated in situ from 2,2-difluoroethanol (B47519) by using a base. Common bases for this etherification include sodium hydride (NaH) or potassium carbonate (K2CO3). google.commdpi.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The highly electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates the nucleophilic attack, and the presence of a good leaving group (like a halide) allows for the formation of the desired ether linkage. nih.gov The SNAr reactions of fluoropyridines are noted to be significantly faster than those of chloropyridines, highlighting the influence of the leaving group on reaction rates. nih.gov

Pre-functionalization of Pyrazine Substrates for Ether Linkage Formation

The formation of the ether linkage in this compound is typically achieved through nucleophilic substitution, most commonly via a Williamson-type ether synthesis. This necessitates the pre-functionalization of the pyrazine core to install a suitable leaving group at the C2 position. The electron-deficient nature of the pyrazine ring facilitates such substitutions.

The most common strategy involves the use of a halopyrazine, typically a chloropyrazine, as the electrophilic partner. The synthesis of the requisite 2-chloro-6-methylpyrazine can be accomplished through various established methods, including the direct chlorination of a pyrazine N-oxide intermediate. Once obtained, this halogenated substrate can react with the sodium salt of 2,2-difluoroethanol (generated in situ by treating the alcohol with a strong base like sodium hydride) to yield the desired ether.

An alternative, though less common, route involves the use of a hydroxypyrazine (a pyrazinone). In this scenario, the hydroxyl group can be converted into a better leaving group, or the etherification can be promoted under specific conditions, such as the Mitsunobu reaction. However, the direct nucleophilic aromatic substitution on a chloropyrazine is generally more straightforward and higher yielding for this class of compounds.

Table 1: Comparison of Pre-functionalization Strategies for Ether Synthesis

| Strategy | Pyrazine Substrate | Reagent for Etherification | General Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogen Activation | 2-Chloro-6-methylpyrazine | Sodium 2,2-difluoroethoxide | Aprotic solvent (e.g., DMF, THF), moderate temperature | High reactivity, good yields, readily available starting materials | Requires synthesis of the halopyrazine precursor |

| Hydroxyl Activation | 2-Hydroxy-6-methylpyrazine | 2,2-Difluoroethanol | Mitsunobu conditions (DEAD, PPh₃) | Mild conditions, useful for complex substrates | Stoichiometric byproducts, potential for side reactions |

Modern Catalytic Methods in Pyrazine Synthesis and Functionalization

Modern catalysis offers powerful tools for the efficient and selective synthesis and functionalization of pyrazine rings, moving beyond classical methods to provide access to a wider range of analogues under milder conditions. rsc.org

Transition metal-catalyzed cross-coupling reactions are indispensable for C-C and C-heteroatom bond formation in heterocyclic chemistry. rsc.orgresearchgate.net Palladium-catalyzed reactions, in particular, have been extensively used to functionalize halogenated pyrazines. acs.orgnih.govrsc.org These methods are highly valuable for creating analogues of this compound with diverse substituents.

Suzuki Coupling: This reaction couples a halopyrazine with a boronic acid or ester to form a new C-C bond. It is highly tolerant of various functional groups. rsc.org

Stille Coupling: Involves the reaction of a halopyrazine with an organostannane reagent. rsc.org

Sonogashira Coupling: Creates a C-C bond between a halopyrazine and a terminal alkyne, useful for introducing alkynyl moieties. researchgate.netrsc.org

Negishi Coupling: Employs an organozinc reagent to couple with the halopyrazine. rsc.org

Buchwald-Hartwig Amination: Forms a C-N bond, allowing for the introduction of amine substituents onto the pyrazine ring.

These reactions provide a modular approach to building molecular complexity. For instance, one could start with 2,6-dichloropyrazine, selectively substitute one chlorine with 2,2-difluoroethoxy, and then use the remaining chlorine as a handle for a subsequent palladium-catalyzed coupling reaction to introduce a different substituent.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazines

| Reaction Name | Reactants | Bond Formed | Typical Catalyst/Ligand | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Halopyrazine + Boronic Acid/Ester | C-C | Pd(PPh₃)₄, PdCl₂(dppf) | rsc.org |

| Stille Coupling | Halopyrazine + Organostannane | C-C | Pd(PPh₃)₄ | rsc.org |

| Sonogashira Coupling | Halopyrazine + Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI | researchgate.netrsc.org |

| Negishi Coupling | Halopyrazine + Organozinc | C-C | Pd(dba)₂, SPhos | rsc.org |

| Buchwald-Hartwig | Halopyrazine + Amine | C-N | Pd₂(dba)₃, BINAP | researchgate.net |

For the synthesis of chiral analogues, asymmetric catalysis is essential. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for enantioselective synthesis. peerj.com These catalysts operate through various activation modes and can be used to create chiral products with high enantiomeric excess. nih.gov

For example, chiral amines or cinchona alkaloids can catalyze enantioselective Michael additions or aldol (B89426) reactions on pyrazine derivatives bearing appropriate functional groups. nih.govresearchgate.net This could be a viable route to introduce a chiral side chain onto the pyrazine core.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another avenue for enantioselective synthesis. Enzymes operate with high specificity and under mild conditions. While specific examples for pyrazine functionalization are less common than for other heterocycles, the potential exists to use enzymes like hydrolases, oxidoreductases, or transaminases to perform stereoselective transformations on functionalized pyrazine intermediates, leading to enantiomerically pure analogues.

Process Chemistry Considerations for Scalable Synthesis

The industrial-scale synthesis of this compound necessitates a focus on safety, efficiency, cost-effectiveness, and environmental impact. The most probable synthetic route involves the reaction of 2-chloro-6-methylpyrazine with 2,2-difluoroethanol in the presence of a strong base. Key process chemistry considerations would focus on optimizing this transformation.

Starting Material and Reagent Selection:

The primary starting materials for this synthesis would be 2-chloro-6-methylpyrazine and 2,2-difluoroethanol. For a scalable process, the selection of the base is critical. While sodium hydride (NaH) is highly effective in forming the alkoxide of 2,2-difluoroethanol, its use on a large scale presents safety challenges due to its pyrophoric nature and the evolution of hydrogen gas. Alternative, safer bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent system, or sodium tert-butoxide, would be evaluated.

Reaction Solvent and Conditions:

The choice of solvent is paramount in SNAr reactions. numberanalytics.com Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically effective in accelerating these reactions by solvating the cation of the base and leaving the nucleophile more reactive. numberanalytics.com However, their high boiling points can complicate product isolation and solvent recovery. Process optimization would explore more environmentally benign solvents or biphasic systems to facilitate easier work-up.

Temperature control is another critical parameter. SNAr reactions are often exothermic, and efficient heat management is essential to prevent runaway reactions and the formation of impurities. numberanalytics.com The reaction temperature would be carefully optimized to ensure a reasonable reaction rate while minimizing side reactions.

Process Intensification:

Work-up and Purification:

The work-up procedure must be designed for efficiency and scalability. This would typically involve quenching the reaction, followed by extraction of the product into a suitable organic solvent. The choice of extraction solvent would be optimized for high product recovery and ease of separation from the aqueous phase. nih.gov

Purification on a large scale would aim to avoid chromatographic methods, which are generally not cost-effective for bulk production. nih.gov Instead, techniques such as distillation or crystallization would be developed. Given the likely liquid nature of the product, fractional distillation under reduced pressure would be a probable method for achieving high purity. Development of a crystallization process, if feasible, could offer a more efficient and cost-effective purification strategy.

Illustrative Data for Analogous SNAr Reactions:

The following tables provide representative data from studies on analogous SNAr reactions involving the synthesis of alkoxypyrazines, illustrating the impact of different reaction parameters on yield.

Table 1: Effect of Base and Solvent on the Yield of a Generic 2-Alkoxy-6-methylpyrazine

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 65 | 12 | 85 |

| 2 | NaH | DMF | 80 | 6 | 92 |

| 3 | K₂CO₃ | DMF | 100 | 24 | 75 |

Table 2: Optimization of Reaction Temperature for a Generic Alkoxylation of 2-Chloro-6-methylpyrazine

| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Purity (by GC) |

|---|---|---|---|---|

| 1 | 60 | 24 | 70 | 95% |

| 2 | 80 | 12 | 95 | 97% |

| 3 | 100 | 6 | >99 | 94% (increased impurities) |

These tables highlight the critical interplay between the choice of base, solvent, and temperature in achieving high yields and purity, which are central considerations in developing a scalable and robust manufacturing process for this compound.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 2,2 Difluoroethoxy 6 Methylpyrazine

Reactivity at the Pyrazine (B50134) Nitrogen Atoms

The lone pair of electrons on each sp²-hybridized nitrogen atom in the pyrazine ring allows for reactions with electrophiles, such as protons and alkylating agents. The nucleophilicity of these nitrogen atoms, and thus their reactivity, is highly dependent on the electronic effects of the substituents attached to the ring.

Pyrazine is a weak base, significantly less basic than pyridine, with a pKa of approximately 0.65 for its conjugate acid. thieme-connect.de This reduced basicity is attributed to the inductive electron-withdrawing effect of the second nitrogen atom. slideshare.net Substituents on the ring can either increase or decrease this basicity.

In 2-(2,2-Difluoroethoxy)-6-methylpyrazine, two opposing electronic effects are at play:

Methyl Group (-CH₃): As an electron-donating group (EDG), the methyl substituent increases the electron density on the pyrazine ring through an inductive effect and hyperconjugation, thereby increasing the basicity of the nitrogen atoms. thieme-connect.de

2,2-Difluoroethoxy Group (-OCHF₂): This group is strongly electron-withdrawing (EWG). While the oxygen atom can donate electron density via resonance (+M effect), the powerful inductive effect (-I) of the two fluorine atoms dominates. This effect significantly reduces the electron density of the ring and the basicity of the nitrogen atoms.

| Compound | pKa of Conjugate Acid | Rationale for Basicity |

|---|---|---|

| Pyrazine | ~0.65 thieme-connect.de | Baseline; weak base due to two electron-withdrawing nitrogen atoms. |

| 2-Methylpyrazine (B48319) | ~1.25 | Increased basicity due to the electron-donating effect of the methyl group. thieme-connect.de |

| This compound | < 0.65 (Estimated) | Overall basicity is significantly reduced by the dominant electron-withdrawing -OCHF₂ group, despite the presence of the weakly donating -CH₃ group. |

N-oxidation and N-alkylation are electrophilic addition reactions that occur at the nitrogen atoms. youtube.com The regioselectivity of these reactions is governed by the nucleophilicity of the respective nitrogens.

N-Oxidation: This reaction is typically carried out using oxidizing agents like hydrogen peroxide in acetic acid or with peroxy acids. thieme-connect.de For this compound, oxidation is expected to occur at the more nucleophilic N4 position due to its proximity to the electron-donating methyl group. The formation of a mono-N-oxide is the most probable outcome. The introduction of the N-oxide functionality makes the ring even more electron-deficient, thus rendering the second nitrogen atom highly resistant to further oxidation.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary pyrazinium salts. Similar to N-oxidation, the alkylation is predicted to take place at the N4 position to form the N-alkylpyrazinium salt. youtube.com Due to the significant deactivation caused by the resulting positive charge, di-alkylation would require extremely harsh conditions and is generally not a favorable pathway.

Reactivity of the Pyrazine Ring System

The electron-deficient nature of the pyrazine ring dictates its reactivity towards substitution reactions at the carbon atoms. It is generally resistant to electrophilic attack but susceptible to nucleophilic substitution.

Electrophilic aromatic substitution (EAS) on the pyrazine ring is exceptionally difficult. researchgate.net The two ring nitrogens act as strong deactivating groups, making the ring much less reactive than benzene (B151609). thieme-connect.de In acidic media, required for many EAS reactions like nitration or sulfonation, the nitrogen atoms become protonated, which further deactivates the ring to an extreme degree.

For this compound, the substituents add another layer of complexity:

The methyl group is an activating, ortho-, para-director. wikipedia.org

The difluoroethoxy group is a strongly deactivating, ortho-, para-director (the resonance effect directs ortho/para, but the strong inductive effect deactivates the entire ring).

Both groups direct towards the C3 and C5 positions. However, the combined deactivating effects of the two nitrogen atoms and the potent -I effect of the -OCHF₂ group make it highly improbable for standard EAS reactions to occur. If a reaction were to be forced under extreme conditions, substitution would be predicted to occur at the C5 position, which is para to the activating methyl group and ortho to the deactivating difluoroethoxy group, and may be slightly less sterically hindered than the C3 position.

| Substituent | Effect on Reactivity | Directing Influence | Target Positions |

|---|---|---|---|

| -CH₃ (at C6) | Activating (Weak) youtube.com | Ortho, Para | C5, C3 |

| -OCHF₂ (at C2) | Deactivating (Strong) | Ortho, Para | C3, C5 |

| Overall Predicted Reactivity for EAS | Very Low; potential substitution at C5 under harsh conditions. |

In contrast to EAS, the pyrazine ring is highly activated towards nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. thieme-connect.de The electron-deficient nature of the ring helps to stabilize the negative charge in the intermediate Meisenheimer complex.

The compound this compound itself does not possess a typical leaving group (like a halogen). However, if we consider a hypothetical derivative such as 3-chloro-2-(2,2-difluoroethoxy)-6-methylpyrazine , the system would be highly primed for SNAr. The reaction would proceed as follows:

Nucleophilic Attack: A nucleophile (e.g., methoxide, CH₃O⁻) attacks the carbon atom bearing the leaving group (the chlorine atom at C3).

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization. The electron-withdrawing -OCHF₂ group would further stabilize this intermediate.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion), yielding the final substitution product.

In some cases, nucleophilic substitution on pyrazine systems can proceed through unusual tele-substitution pathways, where the nucleophile attacks a different position on the ring, leading to rearranged products. acs.org

Radical Reactions: The pyrazine ring, even when protonated, is known to be susceptible to homolytic or radical substitution. thieme-connect.de Reactions such as radical acylation or amidation could potentially be effective methods for functionalizing the carbon skeleton of this compound. Additionally, under certain conditions, pyrazine derivatives can form stable pyrazine cation radicals, which can participate in subsequent chemical transformations. nih.gov

Photochemistry: The photochemical behavior of fluorinated aromatic compounds is a field of active research. nih.gov While specific data for this compound is not available, studies on related pyrazines suggest that UV irradiation can lead to complex photochemical reactions, including ring cleavage and fragmentation. The presence of the C-O bond in the ethoxy group and the robust C-F bonds would influence the dissociation pathways. It is plausible that photolysis could lead to the formation of smaller fluorinated and non-fluorinated fragments, although fluorinated motifs are often retained in photoproducts. researchgate.net

Oxidation and Reduction Chemistry of the Heterocycle

The pyrazine nucleus, being electron-deficient, exhibits characteristic reactivity towards both oxidative and reductive conditions. The presence of an alkoxy group and a methyl group, both of which are generally considered electron-donating, is expected to influence the redox potential of the ring.

Oxidation: The oxidation of pyrazines, particularly with peroxy acids, is a well-documented process that typically leads to the formation of N-oxides. acs.orgwikipedia.org For this compound, oxidation is anticipated to occur at one of the nitrogen atoms of the pyrazine ring. The regioselectivity of N-oxidation can be influenced by both steric and electronic factors. The 2,2-difluoroethoxy group, with its two fluorine atoms, exerts a strong electron-withdrawing inductive effect, which may deactivate the adjacent nitrogen atom (N1) towards electrophilic attack by an oxidizing agent. Conversely, the methyl group at the 6-position is electron-donating and would activate the adjacent nitrogen (N4). Therefore, it is plausible that oxidation would preferentially occur at the N4 position to yield this compound 4-oxide.

| Reactant | Reagent | Expected Product |

| This compound | Peroxy acid (e.g., m-CPBA) | This compound 4-oxide |

Reduction: The electrochemical reduction of pyrazines in aqueous media is known to proceed via a two-electron, multi-proton transfer to furnish dihydropyrazine (B8608421) derivatives. cdnsciencepub.comcdnsciencepub.commdpi.comresearchgate.netacs.org The initial product is often the thermodynamically less stable 1,4-dihydropyrazine, which can then isomerize to the more stable 1,2- or 1,6-dihydropyrazine. The specific isomer formed would depend on the substitution pattern and the reaction conditions. For this compound, electrochemical reduction would likely lead to the formation of a dihydropyrazine derivative, with the exact structure of the final product being contingent on the stability of the various possible isomers. The electron-withdrawing nature of the 2,2-difluoroethoxy group could potentially make the pyrazine ring more susceptible to reduction compared to unsubstituted or alkyl-substituted pyrazines.

| Reactant | Method | Expected Product |

| This compound | Electrochemical reduction | Dihydro-2-(2,2-difluoroethoxy)-6-methylpyrazine isomer |

Transformations Involving the 2,2-Difluoroethoxy Moiety

The 2,2-difluoroethoxy group is a key feature of the molecule, and its stability and potential for transformation are of significant interest.

While the 2,2-difluoroethoxy group is expected to be stable, specific reagents or reaction conditions might induce its cleavage or rearrangement. For instance, strong Lewis acids could coordinate to the ether oxygen, facilitating nucleophilic attack at the pyrazine ring or at the difluoroethyl group. However, no specific examples of selective cleavage or rearrangement of a 2,2-difluoroethoxy group from a pyrazine ring are readily available in the literature. Rearrangement reactions of aryl ethers, such as the Claisen rearrangement, are well-known but typically require an allyl or benzyl (B1604629) group, which is not present in this molecule. mdpi.com Some rearrangements of aryl sulfoxides involving fluorinated groups have been reported, but these are not directly analogous to the ether system .

Functionalization of the Methyl Group

The methyl group at the 6-position of the pyrazine ring is analogous to a benzylic position and is therefore expected to be a site of enhanced reactivity.

The deprotonation of methyl groups on pyrazine rings can be achieved using strong bases like organolithium reagents or lithium amides. researchgate.net The resulting carbanion is stabilized by resonance with the pyrazine ring. For this compound, treatment with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) is expected to deprotonate the methyl group, forming a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. The regioselectivity of lithiation can be complex in substituted pyrazines. While the methyl group is an acidic site, direct lithiation of the pyrazine ring is also a possibility, and the directing effect of the 2-(2,2-difluoroethoxy) group would need to be considered.

| Starting Material | Reagents | Intermediate | Electrophile (E+) | Product |

| This compound | 1. Strong base (e.g., LDA) | 2-(2,2-Difluoroethoxy)-6-(lithiomethyl)pyrazine | Aldehydes, Ketones, Alkyl halides, CO2, etc. | 2-(2,2-Difluoroethoxy)-6-(functionalized methyl)pyrazine |

The benzylic-type C-H bonds of the methyl group are susceptible to radical abstraction. Radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, is a common method for the functionalization of such positions. youtube.com This reaction would proceed via a radical chain mechanism involving the formation of a resonance-stabilized pyrazinylmethyl radical. The resulting 2-(bromomethyl)-6-(2,2-difluoroethoxy)pyrazine would be a versatile intermediate for further synthetic transformations.

| Reactant | Reagent | Expected Product |

| This compound | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN or light) | 2-(Bromomethyl)-6-(2,2-difluoroethoxy)pyrazine |

Computational and Experimental Mechanistic Investigations

Due to the limited direct experimental data on this compound, computational and experimental mechanistic investigations of analogous systems provide the most insightful framework for understanding its reactivity. Such studies are crucial for mapping the potential energy surface of a reaction, identifying key intermediates and transition states, and determining the kinetic and thermodynamic feasibility of various reaction pathways.

Reaction coordinate analysis, typically performed using computational methods such as Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanism of a chemical reaction. This analysis involves mapping the change in the system's energy as it progresses from reactants to products along a specific reaction pathway. For the nucleophilic aromatic substitution on this compound, a reaction coordinate analysis would focus on the approach of a nucleophile to the pyrazine ring, the formation of any intermediates, the transition state for the displacement of the difluoroethoxy group, and the final formation of the product.

Computational studies on similar pyrazine derivatives have shown that the energy profile of SNAr reactions can vary, with some proceeding through a distinct Meisenheimer intermediate (a two-step mechanism) and others occurring via a concerted mechanism where bond formation and bond breaking happen in a single step. The exact nature of the reaction coordinate for this compound would depend on the nucleophile, solvent, and the precise electronic balance within the molecule.

Table 1: Hypothetical DFT-Calculated Energy Profile for the SNAr Reaction of this compound with a Generic Nucleophile (Nu-)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.0 |

| Transition State 1 (TS1) | Formation of the Meisenheimer intermediate | +15.2 |

| Meisenheimer Intermediate | Anionic σ-complex | +8.5 |

| Transition State 2 (TS2) | Expulsion of the difluoroethoxide leaving group | +12.7 |

| Products | 2-Nu-6-methylpyrazine + -OCH2CF2H | -5.8 |

| Note: The data in this table is illustrative and based on typical values for SNAr reactions on activated heteroaromatic systems. Specific computational studies are required to determine the actual energy profile for this compound. |

The kinetic and thermodynamic profiling of a reaction provides quantitative insights into its rate and equilibrium position. For the key transformations of this compound, this would involve determining rate constants, activation energies, and the Gibbs free energy change of the reaction.

Kinetics: The rate of the SNAr reaction would be influenced by several factors, including the concentration of the reactants, the temperature, and the nature of the solvent. The electron-donating methyl group at the 6-position might slightly decrease the reactivity of the ring towards nucleophiles compared to an unsubstituted pyrazine, by donating electron density to the ring and partially offsetting its electron-deficient character. Conversely, the inductive electron-withdrawing effect of the two fluorine atoms on the ethoxy group would make the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.

Experimental kinetic studies would typically involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques such as UV-Vis spectroscopy or HPLC. The data obtained would be used to determine the reaction order and the rate constant.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the SNAr Reaction of this compound

| Parameter | Value | Units |

| Rate Constant (k) at 298 K | 1.5 x 10-4 | L mol-1 s-1 |

| Activation Energy (Ea) | 18.5 | kcal/mol |

| Enthalpy of Reaction (ΔH) | -4.2 | kcal/mol |

| Entropy of Reaction (ΔS) | -2.5 | cal mol-1 K-1 |

| Gibbs Free Energy of Reaction (ΔG) at 298 K | -3.45 | kcal/mol |

| Note: This data is hypothetical and serves to illustrate the types of parameters determined in kinetic and thermodynamic studies. Actual values would need to be determined experimentally or through high-level computational modeling. |

Advanced Spectroscopic and Structural Characterization of 2 2,2 Difluoroethoxy 6 Methylpyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of a compound in solution. For 2-(2,2-Difluoroethoxy)-6-methylpyrazine, a suite of NMR experiments would be necessary for a complete assignment of all proton, carbon, and fluorine signals.

¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignment and Purity Assessment

One-dimensional NMR spectra provide fundamental information about the chemical environment of the NMR-active nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group protons, the two aromatic protons on the pyrazine (B50134) ring, the methylene (B1212753) protons of the ethoxy group, and the characteristic triplet of triplets for the terminal proton of the difluoromethyl group due to coupling with both the geminal fluorine atoms and the adjacent methylene protons. The chemical shifts (δ) and coupling constants (J) would be crucial for confirming the connectivity.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between the aromatic carbons of the pyrazine ring, the methyl carbon, the methylene carbon, and the carbon of the difluoromethyl group, which would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds. It would be expected to show a single resonance for the two equivalent fluorine atoms, which would be split into a doublet of triplets due to coupling with the geminal proton and the adjacent methylene protons.

A hypothetical data table for the expected 1D NMR signals is presented below. Note: This data is predictive and not based on experimental results.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |

| ¹H | ~8.0-8.2 | s | - | Pyrazine-H |

| ¹H | ~7.9-8.1 | s | - | Pyrazine-H |

| ¹H | ~6.0-6.4 | tt | JHF ≈ 55, JHH ≈ 4 | -CHF₂ |

| ¹H | ~4.5-4.7 | td | JHF ≈ 12, JHH ≈ 4 | -OCH₂- |

| ¹H | ~2.5 | s | - | -CH₃ |

| ¹³C | ~160 | s | - | C-O |

| ¹³C | ~150 | s | - | C-CH₃ |

| ¹³C | ~140 | s | - | Pyrazine-CH |

| ¹³C | ~135 | s | - | Pyrazine-CH |

| ¹³C | ~115 | t | JCF ≈ 240 | -CHF₂ |

| ¹³C | ~68 | t | JCCF ≈ 25 | -OCH₂- |

| ¹³C | ~20 | s | - | -CH₃ |

| ¹⁹F | ~-120 to -130 | dt | JHF ≈ 55, JHF ≈ 12 | -CHF₂ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the coupling between the -OCH₂- protons and the -CHF₂ proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be critical for confirming the connection of the difluoroethoxy group to the pyrazine ring and the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the flexible difluoroethoxy side chain relative to the pyrazine ring.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies would be employed to investigate the conformational dynamics of the this compound molecule. By recording NMR spectra at different temperatures, it would be possible to study the rotation around the C-O bond of the ethoxy group and determine the energy barriers associated with different conformations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₇H₈F₂N₂O). This is a crucial step in confirming the identity of a synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. The analysis of these fragment ions would provide valuable information for confirming the structure of the molecule. Expected fragmentation pathways could include the loss of the difluoroethoxy side chain or fragmentation within the side chain itself, as well as cleavage of the pyrazine ring.

A hypothetical table of expected major fragments is presented below. Note: This data is predictive and not based on experimental results.

| m/z (Predicted) | Ion Formula | Description |

| 174.06 | [C₇H₈F₂N₂O]⁺ | Molecular Ion |

| 123.05 | [C₅H₅N₂O]⁺ | Loss of -CHF₂ and H |

| 109.06 | [C₅H₅N₂]⁺ | Loss of -OCH₂CHF₂ |

| 93.05 | [C₅H₅N₂]⁺ - CH₄ | Further fragmentation of the pyrazine core |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a profound insight into the molecular structure of a compound by probing its vibrational modes.

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to the various functional groups present in the molecule. The pyrazine ring, being an aromatic system, will display a set of distinctive stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net The C=N and C=C stretching vibrations within the pyrazine ring are predicted to appear in the 1600-1400 cm⁻¹ range. researchgate.net

The substituents on the pyrazine ring, the 2,2-difluoroethoxy group and the methyl group, will also give rise to their own characteristic vibrational modes. The C-H stretching vibrations of the methyl group are expected around 2950-2850 cm⁻¹. The C-O-C stretching of the ether linkage will likely produce a strong band in the 1260-1000 cm⁻¹ region. The presence of the two fluorine atoms is significant, and the C-F stretching vibrations are anticipated to be strong in the IR spectrum, typically appearing in the 1100-1000 cm⁻¹ range.

A predictive summary of the key vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2950-2850 |

| Pyrazine Ring (C=N, C=C) | Stretching | 1600-1400 |

| C-O-C (Ether) | Stretching | 1260-1000 |

| C-F | Stretching | 1100-1000 |

| Pyrazine Ring | Ring Breathing | ~1015 |

This table presents predicted data based on the analysis of similar compounds and theoretical principles.

The 2-(2,2-difluoroethoxy) group is not rigid and can rotate around the C-O single bond, leading to the possibility of different conformers. These conformers would have distinct potential energies and, in principle, could be identified by vibrational spectroscopy. The vibrational frequencies of the difluoroethoxy group, particularly the C-O and C-C stretching and bending modes, would be sensitive to the dihedral angle of the C-C-O-C bond.

In a detailed conformational analysis, one might expect to observe different sets of vibrational bands corresponding to the different stable conformers present at a given temperature. By comparing the experimental spectra with theoretical calculations for different possible conformations, it would be possible to determine the most stable conformer and potentially the energy barriers between them. Low-temperature matrix isolation IR spectroscopy could be a particularly useful technique for trapping and studying individual conformers.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about the conjugated systems present.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the pyrazine ring. Pyrazine itself exhibits two main absorption bands in the UV region. montana.edu A weak, long-wavelength band around 320 nm is attributed to the symmetry-forbidden n→π* transition, involving the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. montana.edu A much stronger band is observed at shorter wavelengths, typically around 260 nm, which is assigned to a π→π* transition. montana.edu

| Electronic Transition | Predicted λmax (nm) | Nature of Transition |

| n→π | ~320-330 | Weak, symmetry-forbidden |

| π→π | ~260-270 | Strong, allowed |

This table presents predicted data based on the analysis of similar compounds and theoretical principles.

The polarity of the solvent can have a significant impact on the positions of the absorption maxima in the UV-Vis spectrum, a phenomenon known as solvatochromism. The n→π* transition is expected to exhibit a blue shift (shift to shorter wavelengths) in polar, protic solvents. shu.ac.uk This is because the lone pair electrons on the nitrogen atoms are stabilized by hydrogen bonding with the solvent, which increases the energy required for the n→π* transition. shu.ac.uk

Conversely, the π→π* transition is likely to show a red shift (shift to longer wavelengths) in polar solvents. shu.ac.uk This is due to the fact that the π* excited state is generally more polar than the π ground state, and is therefore stabilized to a greater extent by a polar solvent. shu.ac.uk By studying the UV-Vis spectrum in a range of solvents with varying polarities, it is possible to confirm the nature of the electronic transitions.

X-ray Diffraction Crystallography for Solid-State Structure Determination

While no crystal structure for this compound has been reported, X-ray diffraction crystallography would be the definitive method for determining its three-dimensional structure in the solid state. A single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

Such a study would reveal the planarity of the pyrazine ring and the conformation of the 2,2-difluoroethoxy substituent. It would also provide valuable information about the intermolecular interactions, such as hydrogen bonding (if any) and π-π stacking, that govern the packing of the molecules in the crystal lattice. The crystal structure of pyrazine itself has been determined and shows a planar ring. utwente.nl It is expected that the pyrazine ring in the title compound would also be essentially planar.

A hypothetical table of key structural parameters that could be obtained from an X-ray diffraction study is provided below.

| Structural Parameter | Predicted Value |

| Pyrazine Ring C-N Bond Length | ~1.33 Å |

| Pyrazine Ring C-C Bond Length | ~1.39 Å |

| C-O (ether) Bond Length | ~1.36 Å |

| C-F Bond Length | ~1.35 Å |

| Pyrazine Ring Dihedral Angle | ~0° (planar) |

This table presents predicted data based on the analysis of similar compounds and theoretical principles.

Precise Bond Lengths, Bond Angles, and Torsion Angles

No publicly available crystallographic or computational studies detailing the precise bond lengths, bond angles, and torsion angles for this compound could be located. This information is typically determined through single-crystal X-ray diffraction analysis or theoretical calculations, neither of which has been published for this specific molecule.

Without such data, a quantitative analysis of the molecule's three-dimensional geometry, including the planarity of the pyrazine ring and the conformation of the difluoroethoxy side chain, cannot be provided.

Analysis of Intermolecular Interactions and Crystal Packing

Detailed information regarding the intermolecular interactions and crystal packing of this compound is not available. The study of these features requires crystallographic data, which would reveal how individual molecules are arranged in the solid state. This analysis would typically involve identifying non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces that govern the supramolecular architecture. As no crystal structure data has been reported, a discussion of these specific interactions for this compound is not possible.

Other Advanced Analytical Techniques (e.g., Gas Chromatography-Mass Spectrometry for purity and volatile analysis)

While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for the analysis of pyrazine derivatives, specific studies detailing the GC-MS analysis for the purity and volatile assessment of this compound have not been found in the reviewed literature.

In a typical GC-MS analysis of a substituted pyrazine, the gas chromatogram would provide information on the retention time of the compound, which is indicative of its volatility and interaction with the GC column's stationary phase. The mass spectrum, generated by the mass spectrometer, would show the molecular ion peak corresponding to the compound's molecular weight, as well as a characteristic fragmentation pattern. This fragmentation is a result of the molecule breaking apart in a predictable manner upon ionization and can be used to confirm the structure of the analyte. For this compound, one would expect to observe fragments corresponding to the loss of the difluoroethoxy group, the methyl group, or parts of the pyrazine ring itself. This data is crucial for confirming the identity and assessing the purity of a sample by detecting any potential impurities or degradation products. However, without published research, a specific analysis of the expected retention time and mass spectral fragmentation for this compound cannot be presented.

Computational Chemistry and Theoretical Investigations of 2 2,2 Difluoroethoxy 6 Methylpyrazine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular geometry, and energy. For a molecule like 2-(2,2-Difluoroethoxy)-6-methylpyrazine, these calculations can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a good balance between computational cost and accuracy, making it a popular choice for calculating the ground state geometries and energies of organic molecules.

In a typical DFT study of this compound, the first step would be to perform a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure. The results of such a calculation would provide key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-O | 1.35 Å |

| Bond Length | O-CH2 | 1.42 Å |

| Bond Length | CH2-CF2H | 1.51 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | C6-CH3 | 1.50 Å |

| Bond Angle | C2-O-CH2 | 118.5° |

| Bond Angle | O-CH2-CF2H | 109.8° |

Note: The data in this table is illustrative and not based on actual experimental or published computational results.

Once the optimized geometry is obtained, the electronic energy of the molecule can be calculated. This value is crucial for determining the molecule's thermodynamic stability and can be used to calculate other properties like the enthalpy of formation.

Ab Initio Methods for Higher-Level Accuracy

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy, especially for calculating electronic energies.

While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate the results from less expensive methods. For this compound, a single-point energy calculation using a high-level ab initio method on the DFT-optimized geometry would provide a more accurate electronic energy. This is particularly important for studying reaction mechanisms or subtle electronic effects where high precision is required.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. For this compound, FMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would help in predicting how the molecule might interact with other reagents.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.98 |

Note: The data in this table is illustrative and not based on actual experimental or published computational results.

The spatial distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, if the HOMO is localized on the pyrazine (B50134) ring, that would be the likely site for electrophilic attack.

Spectroscopic Property Prediction and Correlation

Computational chemistry is also instrumental in predicting and interpreting various types of spectra. By simulating spectroscopic properties, researchers can aid in the identification and characterization of new compounds.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods can predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecule. These calculations are typically performed using methods like Gauge-Including Atomic Orbitals (GIAO).

For this compound, calculating the ¹H, ¹³C, and ¹⁹F NMR spectra would provide valuable data for structural confirmation. The calculated chemical shifts are often compared with experimental data to validate the proposed structure.

Table 3: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H3 | 8.15 | 8.12 |

| H5 | 8.25 | 8.23 |

| O-CH2 | 4.60 | 4.58 |

| CF2-H | 6.50 | 6.47 |

Note: The data in this table is illustrative and not based on actual experimental or published computational results.

Vibrational Frequency and Intensity Predictions (IR, Raman)

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, which can then be used to simulate the IR and Raman spectra.

To do this for this compound, a frequency calculation would be performed on the optimized geometry. The results would provide a list of vibrational modes, their frequencies (typically in cm⁻¹), and their IR and Raman intensities. This information is invaluable for assigning the peaks in an experimental spectrum to specific molecular motions.

Table 4: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| C-H stretch (pyrazine) | 3050 | Medium | Low |

| C-H stretch (methyl) | 2980 | Medium | High |

| C-F stretch | 1120 | High | Medium |

| C-O stretch | 1250 | High | Low |

Note: The data in this table is illustrative and not based on actual experimental or published computational results.

UV-Vis Absorption Maxima and Oscillator Strengths

The electronic absorption spectrum of pyrazine and its derivatives is characterized by transitions involving n→π* and π→π* excitations. montana.edu The UV-visible spectrum of the parent pyrazine molecule in the gas phase exhibits a broad continuum with less intense absorption bands between 200 and 380 nm. researchgate.net The introduction of substituents, such as the 2-(2,2-difluoroethoxy) and 6-methyl groups, is expected to modulate the absorption maxima (λ_max) and the intensity of these transitions, which is quantified by the oscillator strength.

Substituents on the pyrazine ring can cause a shift in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), as well as changes in the intensity of the absorption (hyperchromic or hypochromic effects). The methyl group is a weak electron-donating group, while the difluoroethoxy group has a more complex electronic effect due to the presence of the electronegative fluorine atoms and the ether oxygen. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules, providing information on both the excitation energies (which correspond to λ_max) and the oscillator strengths of the electronic transitions. rsc.org

Below is a representative table of calculated UV-Vis absorption maxima and oscillator strengths for pyrazine, which serves as a foundational reference. The specific values for this compound would require dedicated computational studies.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| n → π | 3.84 | 323 | 0.000 |

| π → π | 4.81 | 258 | 0.103 |

Note: The data in this table is for the parent pyrazine molecule and is intended for illustrative purposes. The actual values for this compound are expected to differ due to substituent effects.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily defined by the rotation around the C-O-C-C dihedral angles of the ether linkage. A potential energy surface (PES) is a conceptual and mathematical tool used in computational chemistry to describe the energy of a molecule as a function of its geometry. muni.czwikipedia.org By mapping the energy for different conformations, stable conformers (energy minima) and the transition states (saddle points) that connect them can be identified.

The rotation around the C(pyrazine)-O and O-C(ethoxy) bonds in the difluoroethoxy substituent is subject to steric and electronic effects, leading to rotational barriers. Computational methods such as Density Functional Theory (DFT) can be employed to calculate the energy profile for the rotation around these bonds. mdpi.comresearchgate.net The rotational barrier is the energy difference between the most stable conformation (ground state) and the highest energy conformation (transition state) during the rotation. For aryl ethers, the rotational barrier is influenced by the electronic interaction between the oxygen lone pairs and the π-system of the aromatic ring, as well as steric hindrance from adjacent substituents. doaj.org The presence of two fluorine atoms on the ethoxy group will significantly influence the electrostatic potential and may lead to specific intramolecular interactions that affect the conformational preferences and rotational barriers.

The different stable conformations of this compound can interconvert by overcoming the rotational energy barriers. The pathways for these interconversions can be traced on the potential energy surface. yale.edu Identifying the minimum energy pathways between stable conformers is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature. The relative energies of the stable conformers determine their equilibrium distribution according to the Boltzmann distribution. Computational studies on similar substituted aromatic ethers have shown that different conformers can have distinct spectroscopic signatures and reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their behavior in solution or condensed phases. acs.orgrsc.org

MD simulations can model the motion of this compound in a solvent, providing a detailed picture of its conformational dynamics. rsc.org These simulations can reveal how the molecule explores its conformational space, the timescales of conformational transitions, and the influence of the solvent on its flexibility. For instance, the polarity of the solvent can affect the relative stability of different conformers and the height of the rotational barriers.

MD simulations are also instrumental in studying the non-covalent interactions between this compound and solvent molecules or other solutes. arxiv.org The difluoroethoxy group, with its fluorine and oxygen atoms, can participate in hydrogen bonding and dipole-dipole interactions. Understanding these interactions is key to predicting the molecule's solubility, solvation free energy, and how it might interact with biological macromolecules. For example, studies on fluorinated ethers have shown that the degree and position of fluorination significantly impact their solvation structure and electrochemical properties. acs.org

Reaction Pathway Elucidation

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into the energetic and structural changes that occur as reactants transform into products. For a given chemical process involving this compound, theoretical investigations would be essential to map out the potential energy surface and identify the most plausible reaction pathways. This involves locating the transition states that connect reactants and products and analyzing the intrinsic reaction coordinates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The exploration of a chemical reaction's mechanism begins with the identification of its transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. Computationally, this is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. Various algorithms are employed to locate this critical geometry.

Once a transition state is successfully located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC is the mass-weighted steepest descent path from the transition state down to the corresponding reactants and products on the potential energy surface. missouri.eduiastate.edu This analysis is crucial for confirming that the identified transition state indeed connects the intended reactants and products of a specific reaction step. iastate.edu The IRC path provides a clear depiction of the geometric evolution of the molecule throughout the reaction, detailing bond breaking and formation processes. missouri.edu

For a hypothetical reaction involving this compound, such as a nucleophilic substitution or a rearrangement, IRC analysis would map the precise trajectory of atomic movements from the transition state structure to the stable reactant and product structures.

Determination of Activation Barriers and Rate Constants

The activation barrier, or activation energy (Ea), is a fundamental kinetic parameter that dictates the rate of a chemical reaction. It is calculated as the difference in energy between the transition state and the reactants.

Activation Barrier (Ea) = E(Transition State) - E(Reactants)

A higher activation barrier corresponds to a slower reaction rate, as fewer molecules will possess sufficient energy to overcome the barrier. Computational methods, such as density functional theory (DFT) or ab initio calculations, can provide accurate estimations of these energy differences.

From the calculated activation barrier, the rate constant (k) for the reaction can be estimated using Transition State Theory (TST). The Eyring equation is a cornerstone of TST:

k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)

Where:

κ is the transmission coefficient

k_B is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

ΔG‡ is the Gibbs free energy of activation

R is the ideal gas constant

The Gibbs free energy of activation (ΔG‡) includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions and is calculated from the electronic energies and vibrational frequencies obtained from the computational model.

In the context of this compound, theoretical calculations would be necessary to determine these kinetic parameters for any proposed reaction. The table below illustrates hypothetical data that could be generated from such a study for a generic reaction.

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Rate Constant (k) at 298.15 K (s⁻¹) |

| Step 1: Reactant -> TS1 -> Intermediate | 25.0 | 28.5 | 1.2 x 10⁻⁵ |

| Step 2: Intermediate -> TS2 -> Product | 15.3 | 17.8 | 3.5 x 10³ |

This table contains hypothetical data for illustrative purposes, as specific experimental or computational studies on the reaction kinetics of this compound are not publicly available.

Such computational investigations provide invaluable, atomistic-level understanding of reaction mechanisms that can guide synthetic efforts and the design of new chemical entities.

Exploration of Chemical and Material Science Applications of 2 2,2 Difluoroethoxy 6 Methylpyrazine

Role as Versatile Synthetic Intermediates and Building Blocks

The pyrazine (B50134) moiety is a well-established scaffold in organic synthesis, valued for its chemical stability and the diverse reactivity it offers. The presence of nitrogen atoms in the ring not only influences the electronic properties of the molecule but also provides sites for coordination and further functionalization.

Pyrazine derivatives are frequently employed as precursors in the synthesis of more complex heterocyclic systems. researchgate.netnih.gov The pyrazine ring can undergo a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and condensations, to build intricate molecular frameworks. tandfonline.com For instance, the methyl group on 2-(2,2-difluoroethoxy)-6-methylpyrazine can be a handle for further reactions, such as oxidation to a carboxylic acid. Pyrazinecarboxylic acid derivatives are themselves important intermediates in the synthesis of pharmaceuticals and agrochemicals.

The general synthetic utility of the pyrazine core is highlighted by its role in the construction of fused heterocyclic systems. Through carefully designed reaction sequences, the pyrazine ring can be annulated with other rings to create novel polycyclic aromatic compounds with unique electronic and photophysical properties. The difluoroethoxy group, being relatively stable, would be expected to be carried through many of these synthetic transformations, imparting its specific properties to the final complex architecture.

Table 1: Examples of Reactions for Functionalization of Pyrazine Derivatives

| Reaction Type | Reagents and Conditions | Potential Product from this compound derivative |

| Oxidation of methyl group | KMnO4, heat | 2-(2,2-Difluoroethoxy)pyrazine-6-carboxylic acid |

| Palladium-catalyzed cross-coupling (at a halogenated position) | Aryl boronic acid, Pd catalyst, base | Aryl-substituted this compound |

| N-Oxidation | m-CPBA | This compound-N-oxide |

This table presents hypothetical reactions based on established pyrazine chemistry.

In multi-step organic synthesis, a scaffold is a central part of a molecule to which other fragments are attached. The pyrazine ring in this compound serves as a robust scaffold. scispace.com Its predictable reactivity and stable nature allow for the sequential addition of various functional groups, leading to the creation of a library of related compounds with diverse properties. This is particularly valuable in drug discovery and materials science, where systematic structural modifications are necessary to optimize a desired function.

The journey from a simple pyrazine starting material to a complex target molecule often involves numerous steps, including protection-deprotection strategies and the carefully orchestrated introduction of substituents. The inherent stability of the pyrazine core ensures that it remains intact throughout these demanding synthetic sequences, making it a reliable platform for the construction of complex molecules. mdpi.com

Development in Fluorinated Organic Materials

The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. Fluorination often leads to increased thermal stability, chemical resistance, and hydrophobicity, as well as unique electronic characteristics. These properties are highly sought after in the development of advanced organic materials.

Fluorinated polymers, or fluoropolymers, are a class of materials known for their exceptional performance in demanding environments. nih.gov They exhibit properties such as high thermal stability, excellent chemical resistance, low friction coefficients, and low surface energies. While there are no specific reports on polymers derived from this compound, the incorporation of such a monomer into a polymer backbone could impart some of these desirable fluoropolymer characteristics.

Table 2: General Effects of Fluorination on Polymer Properties

| Property | Effect of Fluorination |

| Thermal Stability | Generally Increased |

| Chemical Resistance | Generally Increased |

| Surface Energy | Generally Decreased |

| Refractive Index | Generally Decreased |

| Dielectric Constant | Generally Decreased |

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Fluorinated compounds are of significant interest in the field of liquid crystals, primarily for their ability to modify the dielectric anisotropy and viscosity of liquid crystal mixtures. researchgate.netrsc.org The strong polarity of the C-F bond can introduce a significant dipole moment into a molecule, which is a key factor in determining its behavior in an electric field—a fundamental aspect of liquid crystal display (LCD) technology. researchgate.netrsc.org

Advanced Reagents in Chemical Methodologies

Beyond their role as building blocks, pyrazine derivatives can also function as advanced reagents or ligands in various chemical transformations. The nitrogen atoms of the pyrazine ring have lone pairs of electrons that can coordinate to metal centers, making them effective ligands in coordination chemistry and catalysis. rsc.org

The compound this compound could potentially serve as a ligand for a variety of metal catalysts. The electronic properties of the pyrazine ring, modulated by the electron-withdrawing difluoroethoxy group and the electron-donating methyl group, could influence the stability and reactivity of the resulting metal complexes. Such tailored ligands are crucial in the development of catalysts with high selectivity and efficiency for specific organic transformations.

Furthermore, the unique combination of a heterocyclic ring and a fluorinated side chain could lead to novel reactivity, making this compound a valuable tool in the development of new synthetic methodologies. Its potential to participate in a range of reactions, from metal-catalyzed cross-couplings to acting as a precursor for reactive intermediates, underscores its versatility as an advanced reagent in the modern chemistry laboratory.

Probes for Reaction Optimization and Discovery

In the field of chemical synthesis, the optimization of reaction conditions is a critical step to ensure high yield, purity, and efficiency. Chemical probes play a pivotal role in this process by allowing for the real-time monitoring of reaction kinetics and mechanisms. While direct evidence of this compound as a reaction probe is not extensively documented in publicly available literature, its structural features suggest potential utility in this area.

The pyrazine ring, a nitrogen-containing heterocycle, can be functionalized to act as a reporter group. For instance, the introduction of a fluorophore or a chromophore onto the pyrazine core would enable spectroscopic monitoring of a reaction. The difluoroethoxy group, with its strong electron-withdrawing nature, can influence the electronic properties of the pyrazine ring, which could be exploited in the design of sensitive probes. For example, changes in the fluorescence or absorbance of a modified this compound derivative could correlate with the progress of a specific chemical transformation.

Researchers have successfully employed fluorescent probes to monitor various reactions, and a similar strategy could be applied here. nih.gov By attaching a suitable fluorescent tag to the methyl group or another position on the pyrazine ring, a derivative of this compound could be synthesized to act as a turn-on or turn-off fluorescent probe for specific analytes or reaction intermediates. The response of such a probe would be modulated by the electronic environment of the pyrazine ring, which is influenced by the difluoroethoxy substituent.

Reference Standards in Analytical Chemistry

Analytical chemistry relies on the use of well-characterized reference standards for the accurate quantification and identification of chemical substances. A reference standard is a highly purified compound that serves as a benchmark against which other samples are compared. For this compound to be utilized as a reference standard, it would need to be synthesized in a highly pure form, with its identity and purity confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The establishment of this compound as a certified reference material (CRM) would involve a rigorous certification process by a recognized standards organization. sigmaaldrich.com This process would entail comprehensive characterization of the compound's properties, including its melting point, boiling point, and spectral data. Once certified, it could be used in a variety of analytical applications, such as:

Quantitative analysis: To determine the concentration of this compound in a sample by comparing the analytical response of the sample to that of the known standard.

Method validation: To validate the accuracy and precision of analytical methods developed for the detection and quantification of this compound or related substances.

Impurity profiling: As a standard for identifying and quantifying impurities in synthetic batches of this compound.

The following table outlines the typical data required for the certification of a chemical reference standard:

| Property | Analytical Technique(s) | Purpose |

| Identity | NMR, MS, FTIR | Confirms the chemical structure of the compound |

| Purity | HPLC, GC, Elemental Analysis | Determines the percentage of the pure compound |

| Water Content | Karl Fischer Titration | Quantifies the amount of water present |

| Residual Solvents | Headspace GC-MS | Identifies and quantifies any remaining solvents |

| Non-volatile Residue | Thermogravimetric Analysis (TGA) | Measures the amount of non-volatile impurities |

Bioisosteric Replacements in Lead Optimization (Focus on chemical modification for property modulation)

In medicinal chemistry, lead optimization is a critical phase where a promising bioactive compound (the "lead") is chemically modified to improve its pharmacological and pharmacokinetic properties. nih.gov Bioisosteric replacement is a key strategy in this process, involving the substitution of one atom or group of atoms with another that has similar steric, electronic, or physicochemical properties. researchgate.netnih.gov The goal is to enhance desired properties such as potency, selectivity, and metabolic stability while reducing toxicity. researchgate.net

The this compound scaffold presents several opportunities for bioisosteric modifications. The difluoroethoxy group, in particular, is a valuable bioisostere for other functional groups.

Modulation of Electronic and Steric Properties

The electronic and steric properties of a molecule are fundamental to its interaction with biological targets. The difluoroethoxy group in this compound significantly influences these properties.

Steric Effects: The difluoroethoxy group has a specific size and shape that will influence how the molecule fits into a binding pocket. The replacement of a methoxy (B1213986) group with a difluoroethoxy group, for instance, increases the steric bulk, which could lead to improved binding affinity or selectivity.

The table below illustrates how the replacement of a methoxy group with a difluoroethoxy group can modulate key physicochemical properties.

| Property | Methoxy (-OCH3) | Difluoroethoxy (-OCHF2) | Rationale for Change |

| LogP (Lipophilicity) | Lower | Higher | Fluorine atoms increase lipophilicity, potentially improving membrane permeability. |

| pKa | Higher | Lower | The electron-withdrawing fluorine atoms decrease the basicity of the pyrazine ring. |